N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide
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Overview
Description
5-fluoro 7-APAICA, also known as 1-(5-fluoropentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, is a synthetic compound structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro 7-APAICA involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. This core is then functionalized with a 5-fluoropentyl chain and an adamantyl group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5-fluoro 7-APAICA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-fluoro 7-APAICA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
5-fluoro 7-APAICA is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for studying synthetic cannabinoids.
Biology: For investigating the biological effects of synthetic cannabinoids on cellular and molecular levels.
Medicine: Potentially for developing new therapeutic agents targeting cannabinoid receptors.
Industry: In forensic toxicology for identifying and quantifying synthetic cannabinoids in biological samples
Mechanism of Action
The mechanism of action of 5-fluoro 7-APAICA involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction can modulate various physiological processes, including pain perception, mood, and appetite. The specific molecular targets and pathways involved include the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro PB-22
- 5-fluoro AKB48
- 5-fluoro ADBICA
Comparison
5-fluoro 7-APAICA is unique due to its specific structural features, such as the 5-fluoropentyl chain and the adamantyl group. These features can influence its binding affinity and selectivity for cannabinoid receptors, potentially leading to different pharmacological effects compared to other similar compounds .
Properties
CAS No. |
2682867-58-7 |
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Molecular Formula |
C23H30FN3O |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H30FN3O/c24-6-2-1-3-8-27-15-20(19-5-4-7-25-21(19)27)22(28)26-23-12-16-9-17(13-23)11-18(10-16)14-23/h4-5,7,15-18H,1-3,6,8-14H2,(H,26,28) |
InChI Key |
JYMCNFJJLBFSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=C4C=CC=N5)CCCCCF |
Origin of Product |
United States |
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